molecular formula C24H28N4O3 B2525855 N-(3,5-dimethylphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide CAS No. 1286728-98-0

N-(3,5-dimethylphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide

Cat. No.: B2525855
CAS No.: 1286728-98-0
M. Wt: 420.513
InChI Key: OBLOUBLTMYKZOA-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a structurally complex acetamide derivative featuring a 3,5-dimethylphenyl group attached to the acetamide nitrogen and a substituted pyrazole moiety at the α-carbon. The pyrazole ring is further functionalized with a morpholino group at the 3-position and a 4-methoxyphenyl group at the 4-position. The compound’s structural complexity places it within a broader class of acetamide derivatives studied for diverse applications, including pharmaceuticals and agrochemicals .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-17-12-18(2)14-20(13-17)25-23(29)16-28-15-22(19-4-6-21(30-3)7-5-19)24(26-28)27-8-10-31-11-9-27/h4-7,12-15H,8-11,16H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLOUBLTMYKZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : Pyrazole ring
  • Substituents :
    • 3,5-Dimethylphenyl group
    • 4-Methoxyphenyl group
    • Morpholino group

This unique combination of substituents contributes to its biological properties.

This compound exhibits its biological effects primarily through interaction with specific molecular targets. These interactions can modulate enzymatic activities or disrupt protein-protein interactions. The presence of the morpholino group enhances solubility and bioavailability, making it a suitable candidate for pharmacological applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that the presence of the methoxy and dimethyl groups on the phenyl rings enhances its potency:

CompoundCell LineIC50 (µM)Reference
This compoundA431<10
This compoundHT29<15

This compound's mechanism involves inducing apoptosis in cancer cells via mitochondrial pathways and inhibiting key signaling pathways such as PI3K/Akt and MAPK.

Antiviral Activity

The compound has also been investigated for its antiviral properties. In vitro studies have demonstrated activity against various viral strains, including those responsible for respiratory infections. The antiviral mechanism appears to involve inhibition of viral replication through interference with viral RNA synthesis.

Study 1: Anticancer Efficacy

In a study published in MDPI, researchers evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis, with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .

Study 2: Antiviral Activity

Another investigation focused on the compound's antiviral properties against influenza virus. The study found that treatment with this compound resulted in a dose-dependent reduction in viral titers in infected cells, suggesting potential as a therapeutic agent for viral infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Substituent Effects on Crystal Packing and Solid-State Geometry

highlights the impact of meta-substituents on phenyl rings in N-(aryl)-2,2,2-trichloro-acetamides. For instance:

  • 3,5-Dimethylphenyl derivatives exhibit two molecules per asymmetric unit, suggesting intermolecular interactions (e.g., van der Waals forces) influenced by methyl groups .
  • Electron-withdrawing groups (e.g., Cl, NO₂) reduce symmetry and alter lattice constants compared to electron-donating groups (e.g., CH₃) .

However, the presence of the morpholino-pyrazole moiety introduces steric and electronic effects absent in simpler trichloro-acetamides, likely leading to distinct solid-state behavior.

Functional Group Comparison with Agrochemical Acetamides

lists pesticidal acetamides such as oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide), which shares a dimethylphenyl group but differs in its oxazolidinyl substituent .

Compound Key Substituents Application
Target Compound 3,5-Dimethylphenyl, morpholino-pyrazole Unknown (hypothetical)
Oxadixyl 2,6-Dimethylphenyl, oxazolidinyl Fungicide

Key Differences :

  • The morpholino group in the target compound may confer higher polarity and water solubility compared to oxadixyl’s oxazolidinyl ring.
Electronic and Steric Effects of Substituents

In contrast, electron-donating groups (e.g., CH₃) increase electron density .

Target Compound Analysis :

  • The 4-methoxyphenyl group on the pyrazole is electron-donating, which may stabilize the acetamide carbonyl via resonance.
  • The morpholino group’s lone pairs could participate in hydrogen bonding, a feature absent in simpler trichloro-acetamides.

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